2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile
Description
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is a nitrile-containing aromatic compound characterized by a phenyl ring substituted with chloro (Cl), fluoro (F), and methoxy (OCH₃) groups at positions 3, 5, and 4, respectively. The acetonitrile moiety (–CH₂CN) is attached to the benzene ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Such compounds are often synthesized via nucleophilic substitution or coupling reactions, followed by purification using techniques like column chromatography and characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCSDFMBYXPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols .
Scientific Research Applications
Medicinal Chemistry
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile has shown promise in various biological activities, making it a candidate for drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Research has highlighted its potential to inhibit tumor growth through mechanisms that may involve the disruption of cell cycle progression.
- Receptor Interaction : Compounds with similar structures have demonstrated antagonistic activity at dopamine D2 receptors and blockage of serotonin 5-HT2 receptors, suggesting potential applications in treating psychiatric disorders and other conditions related to neurotransmitter imbalances.
Agrochemicals
The compound's unique structure may also lend itself to applications in agrochemicals:
- Pesticidal Activity : Research indicates that compounds with similar chemical frameworks can exhibit insecticidal or herbicidal properties. The presence of halogen substituents often enhances biological activity against pests.
Target and Mode of Action
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Cell Cycle Inhibition : Similar compounds have been shown to halt cell division during specific phases of the cell cycle, potentially leading to apoptosis in cancer cells.
- Biochemical Pathways : The interaction with various receptors can lead to downstream effects that alter cellular signaling pathways, contributing to the compound's therapeutic effects.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The research indicated that these derivatives could induce apoptosis through the activation of specific signaling pathways associated with cell death.
Case Study 2: Agrochemical Applications
Research into the pesticidal properties of structurally related compounds revealed that modifications similar to those found in this compound led to enhanced efficacy against agricultural pests. This positions the compound as a potential candidate for developing new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Key Observations :
- The target compound has a unique combination of three substituents (Cl, F, OCH₃) in adjacent positions, which may enhance steric hindrance and electronic effects compared to simpler analogs.
- The bis-phenyl derivative in exhibits higher molecular weight and complexity due to dual aromatic rings and additional functional groups (NH₂, CH₃), which likely increase its hydrophobicity .
Physicochemical Properties
Notes:
- *Estimated values based on substituent contributions: Cl/F reduce solubility, while OCH₃ may slightly enhance it.
- The bis-phenyl analog in has low water solubility (2.293 mg/L) and high logP (4.12), consistent with its hydrophobic structure .
- Bulkier substituents (e.g., trifluoroethoxy in ) further increase logP and reduce solubility .
Electronic and Reactivity Profiles
Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives () reveal that HOMO-LUMO gaps and charge distribution are critical for reactivity:
- HOMO-LUMO Gaps: Non-planar structures (e.g., compound 3 and 4 in ) exhibit localized electron density on aromatic rings, with HOMO orbitals favoring nucleophilic attack and LUMO orbitals guiding electrophilic interactions .
- Charge Distribution : Electron-withdrawing groups (Cl, F) in the target compound would lower LUMO energy, enhancing electrophilicity compared to analogs with fewer halogens .
Biological Activity
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H10ClFNO, with a molecular weight of approximately 229.65 g/mol. The compound features a chloro and fluoro substituent on a methoxyphenyl group, which contributes to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. For example, a study demonstrated significant apoptosis induction and cell cycle arrest in treated cells, indicating its efficacy in targeting cancer cell proliferation .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell growth and survival. Further research is required to elucidate the precise mechanisms and identify potential molecular targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing appropriate precursors that contain the chloro and fluoro groups.
- Reflux Conditions : Conducting reactions under controlled temperatures to enhance yield and purity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-(3-Chlorophenyl)acetonitrile | Lacks fluorine and methoxy groups | Moderate cytotoxicity |
| 3-Chloro-4-fluorophenylacetonitrile | Different positioning of chloro and fluoro | Lower potency than target compound |
| 2-(3-Bromo-5-fluorophenyl)acetonitrile | Bromine instead of chlorine | Varies; less studied |
| 2-(3-Chloro-4-methoxyphenyl)acetonitrile | Lacks fluorine | Reduced activity compared to target |
Uniqueness : The combination of both chloro and fluoro substituents along with a methoxy group enhances the compound's reactivity and potential effectiveness in therapeutic applications compared to similar compounds lacking these functional groups .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against certain tumor types .
- Pharmacokinetic Profiling : Research involving pharmacokinetic modeling has shown favorable absorption characteristics for this compound, suggesting good bioavailability when administered .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile, and how do substituent positions influence reactivity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation on a pre-functionalized benzene ring. For example, 3,5-difluorophenylacetonitrile derivatives are synthesized via nitrile alkylation using acetonitrile precursors under acidic conditions . Adjusting substituent positions (e.g., chloro at position 3, methoxy at position 4) requires careful control of directing effects. Methoxy groups act as ortho/para directors, while halogens (Cl, F) may compete, necessitating regioselective protection/deprotection strategies.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers due to its nitrile group’s sensitivity to hydrolysis and potential photodegradation . Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Purity (>97% GC) should be verified via HPLC or GC-MS before use to avoid side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H) and nitrile carbon (~δ 120 ppm in ¹³C). Substituent-induced splitting in aromatic protons (e.g., para-fluoro vs. meta-chloro) must be resolved using high-field instruments (≥400 MHz) .
- IR : Confirm the C≡N stretch at ~2240 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory data in reported reaction yields for halogenated acetonitrile derivatives be resolved?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., demethylation of methoxy groups under strong acids/bases). Systematic optimization of reaction conditions (temperature, solvent polarity, catalyst loading) is critical. For example, using DMF as a solvent at 80°C improves nitrile stability compared to THF . Cross-validate results with kinetic studies (e.g., monitoring by TLC or in-situ FTIR) .
Q. What strategies mitigate challenges in X-ray crystallography for structurally similar nitrile derivatives?
- Methodological Answer : Crystallize the compound in a mixed solvent system (e.g., acetonitrile/hexane) to enhance crystal lattice stability. For halogen-rich analogs, heavy-atom effects (Cl, F) improve diffraction resolution. Recent studies on 3,5-difluorophenylacetonitrile derivatives achieved 0.004 Å mean C-C bond accuracy using synchrotron radiation .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the nitrile toward nucleophilic attack (e.g., in Pd-catalyzed cyanation), while the methoxy group donates electron density, moderating reactivity. DFT calculations (B3LYP/6-31G*) on analogous systems show that para-methoxy increases HOMO energy by ~0.5 eV, favoring oxidative addition in catalysis .
Data Contradiction Analysis
Q. Why do reported melting points vary for halogenated phenylacetonitriles?
- Methodological Answer : Variations arise from polymorphism or impurities. For example, 2-(2,4-dichlorophenoxy)acetonitrile (CAS 3956-63-6) has a reported mp range of 45–48°C, but recrystallization from ethanol narrows this to 46–47°C . Always report solvent systems and heating rates (e.g., 2°C/min) to ensure reproducibility.
Experimental Design Considerations
Q. What controls are essential when studying the biological activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
